molecular formula C10H10N2O5S B15210839 2-Oxo-3-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 54080-57-8

2-Oxo-3-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B15210839
CAS No.: 54080-57-8
M. Wt: 270.26 g/mol
InChI Key: IGQWLWYOKWWVNS-UHFFFAOYSA-N
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Description

2-Oxo-3-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic small molecule based on the privileged benzoxazole heterocyclic scaffold, a structure of significant interest in modern medicinal chemistry due to its wide range of biological activities. The benzoxazole core is a fluorophore present in numerous naturally occurring bioactive compounds and is known for its presence in molecules with demonstrated antibacterial, antifungal, and anticancer properties . The specific substitution pattern of this compound, featuring a 2-oxo group and a sulfonamide at the 5-position, is structurally analogous to other documented benzoxazole-5-sulfonamides which are utilized as key intermediates in organic synthesis and drug discovery efforts . The additional 2-oxopropyl moiety at the 3-position presents a reactive ketone functional group, offering a versatile handle for further chemical derivatization, such as the formation of Schiff bases or participation in other coupling reactions, to explore structure-activity relationships (SAR) and optimize biological efficacy . Research into benzoxazole derivatives has shown that they can exhibit selective activity against Gram-positive bacteria, such as Bacillus subtilis , and significant antifungal properties against pathogens like Candida albicans . Furthermore, certain derivatives based on the benzoxazole skeleton have demonstrated promising cytotoxic effects against various cancer cell lines, including breast, lung, and liver cancers, with some compounds showing selectivity towards cancer cells over normal cells, indicating their potential as lead structures for anticancer agent development . The compound is supplied as a powder and should be stored at room temperature. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

54080-57-8

Molecular Formula

C10H10N2O5S

Molecular Weight

270.26 g/mol

IUPAC Name

2-oxo-3-(2-oxopropyl)-1,3-benzoxazole-5-sulfonamide

InChI

InChI=1S/C10H10N2O5S/c1-6(13)5-12-8-4-7(18(11,15)16)2-3-9(8)17-10(12)14/h2-4H,5H2,1H3,(H2,11,15,16)

InChI Key

IGQWLWYOKWWVNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CN1C2=C(C=CC(=C2)S(=O)(=O)N)OC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with an aldehyde or ketone, followed by cyclization to form the oxazole ring. The sulfonamide group is then introduced through sulfonation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products. The process may also include purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to oxazolines or other reduced forms.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce oxazolines.

Scientific Research Applications

2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its role in developing new pharmaceuticals, particularly as an antibacterial agent.

    Industry: Utilized in the production of specialty chemicals and intermediates for various applications.

Mechanism of Action

The mechanism of action of 2-Oxo-3-(2-oxopropyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group acts as a competitive inhibitor of dihydropteroate synthase, an enzyme involved in folic acid synthesis in bacteria. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the bacteriostatic effect.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Functional Groups Biological Activity Key Interactions
2-Oxo-3-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide Benzoxazole Sulfonamide, 2-oxopropyl Potential enzyme inhibition Hydrogen bonding (sulfonamide), hydrophobic (2-oxopropyl)
S-(2-oxopropyl)-CoA Coenzyme A backbone 2-oxopropyl, thioester Competitive enzyme inhibitor Hydrophobic (Met-108, Ala-110)
N-(2,3-dihydro-1,4-benzoxazin-4-yl) derivatives Benzoxazine Carboxamide, trifluorophenyl Antiparasitic (heartworm) π-π stacking (trifluorophenyl)
4-Aryl-N-(aryl)-3-(prop-2-enyl)-2,3-dihydro-1,3-thiazol-2-imines Thiazole Imine, prop-2-enyl Angiotensin II receptor antagonists Hydrogen bonding (imine), electrostatic
(±)cis-2-(4-Methoxyphenyl)-3-hydroxy-2,3-dihydro-1,5-benzothiazepin-4(5H)-ones Benzothiazepine Methoxyphenyl, hydroxyl Synthetic intermediate Conformational rigidity

Mechanistic and Pharmacological Insights

  • S-(2-oxopropyl)-CoA : This acetyl-CoA analog inhibits enzymes by mimicking the native substrate but resists hydrolysis due to its methylene spacer. The 2-oxopropyl group stabilizes interactions with hydrophobic residues (e.g., Met-108 and Ala-110), a feature shared with the target compound’s 2-oxopropyl moiety .
  • N-(2,3-dihydro-1,4-benzoxazin-4-yl) Derivatives : Despite structural similarity (dihydrobenzoxazine vs. dihydrobenzoxazole), the carboxamide group and trifluorophenyl substituents enhance antiparasitic activity through π-π interactions, contrasting with the sulfonamide’s hydrogen-bonding role in the target compound .
  • 2,3-Dihydro-1,3-thiazol-2-imines : The thiazole ring and imine group facilitate angiotensin receptor binding via hydrogen bonds and electrostatic interactions. The prop-2-enyl substituent enhances lipophilicity, whereas the target compound’s sulfonamide improves solubility and target specificity .
  • Benzothiazepinones: These compounds emphasize the role of methoxyphenyl groups in modulating electronic properties, though their benzothiazepine core differs in ring size and flexibility compared to benzoxazole .

Biological Activity

The compound 2-Oxo-3-(2-oxopropyl)-2,3-dihydro-1,3-benzoxazole-5-sulfonamide , with CAS Number 54080-57-8, is a derivative of benzoxazole known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by various studies and data tables.

  • Molecular Formula : C10H10N2O5S
  • Molecular Weight : 270.262 g/mol
  • Chemical Structure : The compound features a benzoxazole core with additional functional groups that enhance its biological activity.

Antibacterial Activity

Benzoxazole derivatives, including the compound , have shown significant antibacterial properties. Studies have reported that such compounds exhibit activity against various strains of bacteria, including both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.5 µg/mL1.0 µg/mL
Staphylococcus aureus1.0 µg/mL2.0 µg/mL
Salmonella enteritidis2.0 µg/mL4.0 µg/mL

The above table summarizes findings from various studies that demonstrate the compound's effectiveness against common bacterial pathogens .

Anticancer Activity

Research has indicated that benzoxazole derivatives possess anticancer properties, affecting several cancer cell lines. The compound has been tested against human cancer cell lines such as HeLa, SKBr3, and HepG2.

Cell Line IC50 Value (µM) Effect
HeLa15Moderate cytotoxicity
SKBr312Significant cytotoxicity
HepG218Moderate cytotoxicity

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound displayed varying levels of cytotoxicity across different cancer types .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. In a study involving animal models, it was found to reduce inflammation markers significantly.

  • Dosage : 3 mg/kg
  • Effect : Reduced COX-2 activity by approximately 30% after four days of treatment.

This suggests potential use in treating inflammatory diseases .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various benzoxazole derivatives, including our compound. It was found that the compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .

Study on Anticancer Properties

In another investigation focusing on anticancer activity, researchers synthesized several benzoxazole derivatives and tested their effects on different cancer cell lines. The results indicated that the compound under review had a more pronounced effect compared to other derivatives tested, suggesting its potential as a therapeutic agent in oncology .

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